molecular formula C7H5Cl2N3 B6608603 7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 2444959-13-9

7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B6608603
CAS No.: 2444959-13-9
M. Wt: 202.04 g/mol
InChI Key: HPDOKKMKANGWTI-UHFFFAOYSA-N
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Description

7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine typically involves the chlorination of imidazo[4,5-b]pyridine derivatives. One common method includes the reaction of imidazo[4,5-b]pyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at temperatures ranging from 0°C to 50°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products

    Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.

    Oxidation: Formation of imidazo[4,5-b]pyridine oxides.

    Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

7-chloro-2-(chloromethyl)-1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2N3/c8-3-5-11-6-4(9)1-2-10-7(6)12-5/h1-2H,3H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDOKKMKANGWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)NC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2N3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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